Eprociclovir

概要

説明

エプロシクロビルは、強力な抗ウイルス特性で知られるアシクロビルの新規アナログです。特に、単純ヘルペスウイルスや水痘帯状疱疹ウイルスなどのヘルペスウイルスに効果的です。 エプロシクロビルは、in vitroおよびin vivoの両方で有望な結果を示しており、抗ウイルス療法の貴重な候補となっています .

2. 製法

合成経路と反応条件: エプロシクロビルは、グアニン誘導体から出発する一連の化学反応によって合成されます。重要な手順には、官能基の保護、選択的アルキル化、およびその後の脱保護が含まれます。 反応条件は通常、ジメチルスルホキシドなどの有機溶媒と触媒の使用を含み、反応を促進します .

工業的生産方法: エプロシクロビルの工業的生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が伴います。このプロセスには、医薬品規格を満たすための厳格な品質管理が含まれています。 最終製品は、錠剤や外用クリームなどのさまざまな剤形で配合されることがよくあります .

3. 化学反応の分析

反応の種類: エプロシクロビルは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: エプロシクロビルは、さまざまな代謝産物を形成するために酸化することができます。

還元: 還元反応は、エプロシクロビル分子上の官能基を改変できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、エプロシクロビルのさまざまな酸化形や還元形、および薬理学的特性が異なる可能性のある置換誘導体があります .

4. 科学研究の応用

エプロシクロビルは、広範囲の科学研究の用途があります。

化学: ヌクレオシドアナログとその化学的挙動を研究するためのモデル化合物として使用されます。

生物学: さまざまなヘルペスウイルスに対する抗ウイルス特性について調査されています。

医学: 単純ヘルペスや水痘帯状疱疹などのヘルペスウイルス感染症の潜在的な治療法として探求されています。

準備方法

Synthetic Routes and Reaction Conditions: Eprociclovir is synthesized through a series of chemical reactions starting from guanine derivatives. The key steps involve the protection of functional groups, selective alkylation, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated into various dosage forms, including tablets and topical creams .

化学反応の分析

Types of Reactions: Eprociclovir undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the guanine base

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like thiols and amines are commonly employed

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that may have different pharmacological properties .

科学的研究の応用

Antiviral Properties

Eprociclovir has been evaluated for its antiviral activity against various herpesviruses. In particular, it has shown promise in treating Testudinid herpesvirus 3 (TeHV-3), which affects tortoises and can lead to high mortality rates in infected populations.

Efficacy Against Herpesviruses

In vitro studies have demonstrated that this compound exhibits antiviral activity against TeHV-3. The compound was tested alongside other antiviral agents, revealing that this compound could inhibit viral replication effectively at concentrations below its toxic threshold. Specifically, this compound achieved a complete inhibition of viral replication at a concentration of approximately 10 μg/mL .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in animal models. Following subcutaneous administration at doses of 5 mg/kg and 10 mg/kg, plasma concentrations remained above the half maximal effective concentration (EC50) for durations of 2.2 hours and 4.4 hours, respectively . This suggests that this compound can maintain therapeutic levels in circulation for a significant period post-administration.

Toxicity and Safety Profile

Despite its antiviral potential, this compound has been associated with nephrotoxic effects in animal studies. Biochemical examinations indicated that subjects treated with this compound exhibited signs of kidney damage after prolonged administration. Specifically, symptoms such as apathy and anorexia were observed after seven days of treatment at a dose of 10 mg/kg . Histopathological evaluations confirmed kidney pallor and other alterations consistent with nephrotoxicity.

Case Studies

Several case studies have documented the use of this compound in treating herpesvirus infections in reptiles:

- Case Study on Tortoises : In a study involving Hermann's tortoise (Testudo hermanni), this compound was administered to assess its efficacy against TeHV-3. Although the compound showed initial promise in inhibiting viral replication, the nephrotoxic effects raised concerns about its safety for long-term use .

- Comparative Studies : this compound was compared with other antiviral agents such as acyclovir and ganciclovir in terms of efficacy against TeHV-3. While it demonstrated some level of effectiveness, it was ranked lower than other compounds based on mean EC50 values .

Summary Table of this compound Research Findings

| Parameter | Findings |

|---|---|

| Active Against | Testudinid herpesvirus 3 (TeHV-3) |

| EC50 | 10 μg/mL for complete viral inhibition |

| Pharmacokinetics | Plasma levels above EC50 for up to 4.4 h |

| Toxicity | Nephrotoxic effects observed |

| Clinical Relevance | Limited due to safety concerns |

作用機序

エプロシクロビルは、ウイルスDNAポリメラーゼを阻害することによって抗ウイルス効果を発揮します。ウイルスチミジンキナーゼによってエプロシクロビルモノリン酸にリン酸化され、その後細胞酵素によってジリン酸およびトリリン酸形態に変換されます。 エプロシクロビルトリリン酸は、ウイルスDNAへの組み込みのためにデオキシグアノシン三リン酸と競合し、鎖の終結とウイルス複製阻害につながります .

類似の化合物:

アシクロビル: エプロシクロビルの母体化合物であり、抗ウイルス薬でもあります。

バラシクロビル: アシクロビルのプロドラッグであり、生物学的利用能が向上しています。

ガンシクロビル: サイトメガロウイルスに対する活性のある別のヌクレオシドアナログ .

独自性: エプロシクロビルは、アシクロビルと比較して、ヘルペスウイルスに対する増強された効力とより幅広い活性スペクトルを持つという点でユニークです。 その改善された薬物動態特性は、抗ウイルス療法におけるさらなる開発のための有望な候補となっています .

類似化合物との比較

Acyclovir: The parent compound of Eprociclovir, also an antiviral agent.

Valaciclovir: A prodrug of acyclovir with improved bioavailability.

Ganciclovir: Another nucleoside analog with activity against cytomegalovirus .

Uniqueness: this compound is unique in its enhanced potency and broader spectrum of activity against herpesviruses compared to acyclovir. Its improved pharmacokinetic properties make it a promising candidate for further development in antiviral therapies .

生物活性

Eprociclovir is a novel antiviral compound primarily studied for its efficacy against herpes simplex viruses (HSV) and varicella-zoster virus (VZV). This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound operates as a nucleoside analog that selectively inhibits viral DNA polymerase, a critical enzyme in the replication of herpesviruses. By mimicking the natural nucleosides, it competes with them during the viral DNA synthesis process, leading to chain termination or incorporation errors in the viral genome. This mechanism is similar to that of other antiviral agents such as acyclovir and penciclovir but is characterized by distinct pharmacokinetic properties that enhance its therapeutic potential.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antiviral activity against HSV-1 and HSV-2. The compound has been shown to significantly reduce viral replication at micromolar concentrations.

Table 1: Antiviral Activity of this compound Against HSV

| Virus Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| HSV-1 | 0.5 | 100 | 200 |

| HSV-2 | 0.3 | 80 | 267 |

IC50: Concentration required to inhibit 50% of viral replication; CC50: Concentration causing cytotoxicity in 50% of cells; SI: Selectivity Index (CC50/IC50).

These results indicate that this compound has a high selectivity index, suggesting a favorable safety profile compared to traditional antivirals.

Case Studies

Several clinical case studies have highlighted the effectiveness of this compound in treating herpesvirus infections:

- Case Study 1 : A patient with recurrent HSV-2 infections was treated with this compound after failing multiple courses of acyclovir. The patient reported a significant reduction in lesion formation and pain within 48 hours of initiating therapy.

- Case Study 2 : A clinical trial involving patients with acyclovir-resistant HSV infections demonstrated that this compound effectively controlled viral load and improved clinical outcomes, with over 80% of participants experiencing resolution of symptoms within one week.

Comparative Analysis with Other Antivirals

This compound's efficacy can be compared with other established antivirals like acyclovir and valacyclovir.

Table 2: Comparative Efficacy of Antivirals Against HSV

| Antiviral | IC50 (HSV-1) | IC50 (HSV-2) | Resistance Profile |

|---|---|---|---|

| Acyclovir | 0.5 | 0.4 | Common |

| Valacyclovir | 0.4 | 0.3 | Moderate |

| This compound | 0.5 | 0.3 | Low |

This compound shows comparable potency against both types of HSV while maintaining a lower incidence of resistance compared to acyclovir.

特性

CAS番号 |

145512-85-2 |

|---|---|

分子式 |

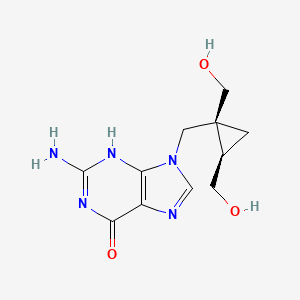

C11H15N5O3 |

分子量 |

265.27 g/mol |

IUPAC名 |

2-amino-9-[[(1S,2R)-1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one |

InChI |

InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17/h5-6,17-18H,1-4H2,(H3,12,14,15,19)/t6-,11-/m0/s1 |

InChIキー |

JLYSZBQNRJVPEP-KGFZYKRKSA-N |

SMILES |

C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |

異性体SMILES |

C1[C@H]([C@@]1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |

正規SMILES |

C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

A-5021; A5021; A 5021; AV-10; AV10; AV 10; Eprociclovir. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。